(2E)-3-(2-chlorophenyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-4-2-1-3-12(14)5-6-16(21)20-8-7-15-13(10-20)9-18-11-19-15/h1-6,9,11H,7-8,10H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRVTRQXHBLNNM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and a pyrido[4,3-d]pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or thiols in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance:
- PIM Kinase Inhibition : Studies have demonstrated that certain pyrido[4,3-d]pyrimidine derivatives act as potent inhibitors of PIM kinases, which are implicated in the progression of several cancers .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, some studies suggest that this compound may have anti-inflammatory effects. These effects could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of (2E)-3-(2-chlorophenyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
Antimicrobial Testing
Another study tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-chlorophenyl group is a common feature in the target compound and others (e.g., ). Dichlorophenyl derivatives (e.g., ) exhibit increased molecular weight and lipophilicity compared to monochloro analogs, which could influence pharmacokinetic properties such as membrane permeability.
Core Modifications: Replacement of the pyrido-pyrimidine core with a pyrazolo-pyrimidine system () introduces nitrogen-rich heterocycles, which may alter hydrogen-bonding interactions and solubility.
Physicochemical Trends: Molecular weights range from 319.19 () to 511.86 (), with higher values correlating with bulkier substituents (e.g., benzyl, dichlorophenyl). Melting points (e.g., 116–118°C for ) and IR data (C=O stretch at ~1680 cm⁻¹) suggest consistent enone and pyrimidinone motifs across analogs .
Biological Relevance :
- Compounds with tetrahydrofuran () or trifluoroalkyl () groups demonstrate diversified applications, including antifungal and structural studies. The absence of explicit activity data for the target compound highlights a gap for future research.
Research Findings and Gaps
- Structural Insights : X-ray crystallography or molecular modeling (e.g., using SHELX or ORTEP ) could elucidate the target compound’s conformation and interactions.
- Activity Prediction: The enone system in the target compound may confer reactivity toward nucleophilic residues in enzymes, akin to α,β-unsaturated carbonyl-containing drugs.
- Synthetic Challenges : and highlight methodologies for analogous compounds (e.g., Suzuki coupling, microwave-assisted deprotection), which could be adapted for synthesizing the target compound.
Note: Direct comparative pharmacological data for the target compound are absent in the provided evidence. Further studies on its binding affinity, cytotoxicity, and metabolic stability are warranted.
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a chlorophenyl group and a pyrido[4,3-d]pyrimidine moiety. Its IUPAC name reflects its intricate arrangement of functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Effects : Many derivatives have shown promising antibacterial and antifungal properties.
- Anticancer Activity : Some studies indicate potential efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Certain analogs have demonstrated the ability to reduce inflammation in vitro.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been suggested:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular proliferation and survival.
- Interference with Signal Transduction Pathways : They may disrupt signaling pathways critical for cancer cell growth or microbial resistance.
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Study :
A study evaluated the antibacterial activity of chalcone derivatives against various bacterial strains. The results indicated that similar compounds demonstrated significant inhibition against resistant strains of Staphylococcus aureus with MIC values as low as 32 µg/mL . -
Anticancer Evaluation :
In vitro assays were conducted on breast cancer cell lines where the compound exhibited IC50 values indicating potent cytotoxic effects. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy . -
Anti-inflammatory Research :
Research focused on the anti-inflammatory properties showed that certain derivatives could significantly lower levels of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for (2E)-3-(2-chlorophenyl)-1-pyrido[4,3-d]pyrimidin-6-ylprop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in the presence of a base (e.g., NaOH) to form the α,β-unsaturated carbonyl scaffold. For the pyrido[4,3-d]pyrimidine moiety, a one-pot Biginelli-like reaction using urea/thiourea, diketones, and aldehydes under acidic conditions is common . Post-condensation, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity. X-ray crystallography (e.g., CCDC deposition) is critical for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and substituent positions. Aromatic protons in the 2-chlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the α,β-unsaturated ketone shows a characteristic downfield peak (~δ 8.1 ppm) .
- XRD : Single-crystal X-ray diffraction provides bond lengths/angles (e.g., C=O bond ~1.21 Å) and validates stereochemistry .
- IR : Stretching frequencies for C=O (~1680 cm) and C=C (~1600 cm) confirm the enone system .
Q. How is the antimicrobial activity of this compound assessed in preliminary studies?
- Methodological Answer : Use agar dilution or microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL. Compare zones of inhibition to standard antibiotics (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can DFT calculations resolve contradictions in spectral data or reactivity predictions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and calculates vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. For example, discrepancies between experimental and calculated IR peaks may arise from solvent effects, which can be modeled using polarizable continuum models (PCM) . Cross-validation with XRD data (e.g., torsion angles <5° deviation) ensures accuracy .
Q. What strategies improve the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modulation : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity and microbial target binding .
- Scaffold Hybridization : Fuse the pyrido[4,3-d]pyrimidine core with triazolo or thiadiazolo moieties to exploit synergistic interactions with bacterial enzymes .
- Docking Studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to Ser84/Arg76 .
Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to functionalize the pyrimidine ring. Yields >80% are achievable with Pd(PPh) (5 mol%) in DMF/HO (3:1) at 80°C .
- Solvent Effects : Use green solvents (e.g., ethanol-water) or ionic liquids to improve solubility and reduce byproducts. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 60% .
Q. What experimental design limitations arise in stability studies, and how are they mitigated?
- Methodological Answer : Organic degradation during prolonged assays (e.g., >9 hours) can alter bioactivity. Stabilize samples by:
- Temperature Control : Store at 4°C with continuous cooling to slow hydrolysis/oxidation .
- Light Protection : Use amber vials to prevent photodegradation of the enone system.
- Degradation Kinetics : Monitor via HPLC (C18 column, acetonitrile/water gradient) to identify half-life (t) under accelerated conditions (40°C, 75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
